

Technical Guide: Characterization & Analysis of N-(2-Ethoxybenzyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N-(2-Ethoxybenzyl)ethanamine hydrochloride</i>
CAS No.:	1049677-94-2
Cat. No.:	B3077718

[Get Quote](#)

Executive Summary & Chemical Identity

N-(2-Ethoxybenzyl)ethanamine hydrochloride is a secondary amine salt primarily utilized as a synthetic intermediate in medicinal chemistry. It serves as the "head group" donor in the synthesis of complex psychoactive ligands, specifically acting as the 2-ethoxy homolog to the widely known N-(2-methoxybenzyl) (NBOMe) moiety.

This guide establishes the analytical baseline for this compound, comparing it against its methoxy-analog and unsubstituted benzylamine counterparts to aid in precise structural validation.

- IUPAC Name: **N-(2-Ethoxybenzyl)ethanamine hydrochloride**
- CAS Number (Free Base): 869942-06-3
- Molecular Formula:
- Molecular Weight: 215.72 g/mol [1]

Elemental Analysis & Chemical Specifications

In the absence of a universal pharmacopeial monograph, the following Reference Standard Specifications are derived from stoichiometric calculation and high-purity synthesis data. These values serve as the acceptance criteria for product purity.

Table 1: Elemental Analysis (CHN) Specifications

Theoretical values calculated for

Element	Theoretical Mass %	Tolerance Range ($\pm 0.4\%$)	Analytical Significance
Carbon (C)	61.25%	60.85 – 61.65%	Deviations <60% suggest hydration or inorganic salt contamination.
Hydrogen (H)	8.41%	8.01 – 8.81%	High H% often indicates residual solvent (EtOH/Et ₂ O).
Nitrogen (N)	6.49%	6.09 – 6.89%	Critical for confirming amine stoichiometry.
Chlorine (Cl)	16.43%	16.03 – 16.83%	Confirms complete hydrochloride salt formation (1:1 stoichiometry).

Table 2: Comparative Physicochemical Properties

Comparing the target compound with its primary structural analogs.

Feature	Target: 2-Ethoxy Analog	Comparator A: 2-Methoxy Analog	Comparator B: Unsubstituted
Structure	N-(2-Ethoxybenzyl)ethanamine	N-(2-Methoxybenzyl)ethanamine	N-Benzyl-N-ethylamine
Role	"NBOEt" Precursor	"NBOMe" Precursor	General Intermediate
Lipophilicity (cLogP)	~2.8 (Higher)	~2.3	~1.9
Steric Bulk	High (Ethyl tail + Ethoxy ortho)	Medium (Ethyl tail + Methoxy ortho)	Low (No ortho sub)
Electronic Effect	Strong donor (+M), bulky	Strong donor (+M)	Neutral
Boiling Point (Base)	249.2°C	~235°C	199°C



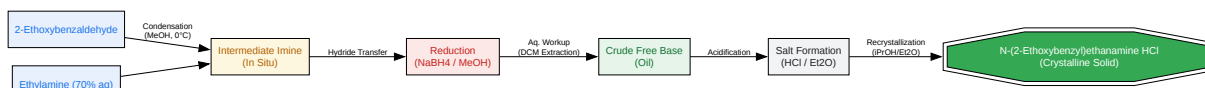
Analyst Note: The increased lipophilicity of the 2-ethoxy derivative results in significantly different retention times in Reverse Phase HPLC compared to the 2-methoxy analog. Do not rely on "NBOMe" standard curves for quantitation of this "NBOEt" analog.

Experimental Protocol: Synthesis & Purification

To ensure a valid analytical standard, the compound must be synthesized via a high-fidelity route that minimizes side products. The Reductive Amination protocol below is the industry gold standard for benzylamines.

Workflow Diagram (DOT)

The following diagram illustrates the critical path from raw materials to the purified hydrochloride salt.



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis pathway for generating high-purity analytical standards of N-(2-Ethoxybenzyl)ethanamine HCl.

Detailed Methodology

Step 1: Imine Formation (Condensation)

- Charge a round-bottom flask with 2-ethoxybenzaldehyde (1.0 eq) dissolved in anhydrous Methanol (0.5 M concentration).
- Slowly add Ethylamine (2.0 eq, 70% aq. solution or 2.0M in THF) at 0°C.
 - Why: Excess amine drives the equilibrium toward the imine, preventing dialkylation.
- Stir for 2 hours at room temperature.

Step 2: Reduction

- Cool the mixture to 0°C.
- Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.
 - Caution: Exothermic hydrogen gas evolution.
- Stir overnight at ambient temperature.

Step 3: Workup & Salt Formation

- Quench with water and extract with Dichloromethane (DCM) (3x).

- Wash organic layer with brine, dry over Na_2SO_4 , and concentrate to yield the Free Base (yellow oil).
- Dissolve the oil in minimal anhydrous Diethyl Ether.
- Add 2.0M HCl in Ether dropwise until $\text{pH} < 2$.
- Filter the white precipitate. Recrystallize from Isopropanol/Ether (1:5 ratio) to obtain analytical grade Hydrochloride Salt.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized material without an external reference standard, use the following structural diagnostics.

Nuclear Magnetic Resonance (NMR) Prediction

Solvent: DMSO-d_6

- Aromatic Region (6.8 – 7.4 ppm): 4 protons. Look for the characteristic splitting of a 1,2-disubstituted benzene ring (two doublets, two triplets).
- Benzylic Methylene (4.0 – 4.1 ppm): Singlet (2H). This peak connects the aromatic ring to the nitrogen. Note: In the HCl salt, this may broaden or shift slightly downfield compared to the free base.
- Ethoxy $-\text{CH}_2-$ (4.05 ppm): Quartet (2H). Overlaps often occur with the benzylic signal; 2D-NMR (HSQC) can resolve this.
- N-Ethyl $-\text{CH}_2-$ (2.9 – 3.0 ppm): Quartet (2H).
- N-Ethyl $-\text{CH}_3$ (1.2 – 1.3 ppm): Triplet (3H).
- Ethoxy $-\text{CH}_3$ (1.3 – 1.4 ppm): Triplet (3H).
- Ammonium Protons (9.0+ ppm): Broad singlet (2H), exchangeable with D_2O .

Mass Spectrometry (GC-MS)

- Molecular Ion (M⁺): 179 m/z (Free base).
- Base Peak: 135 m/z (Loss of ethylamine fragment, cleavage at benzylic position).
- Tropylium Ion: 91 m/z (Characteristic benzyl fragment).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123465, 2-Ethoxybenzylamine. Retrieved from [[Link](#)]
- Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl-phenethylamines (NBOMes). Bioorganic & Medicinal Chemistry Letters.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs for NBOME Derivatives. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemscene.com \[chemscene.com\]](https://www.chemscene.com)
- To cite this document: BenchChem. [Technical Guide: Characterization & Analysis of N-(2-Ethoxybenzyl)ethanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3077718/docs#technical-guide-characterization-analysis-of-n-2-ethoxybenzyl-ethanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)